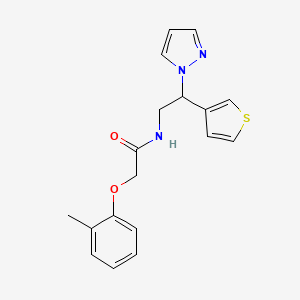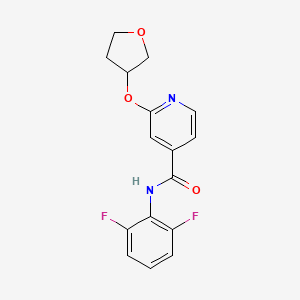
N-(2,6-difluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-difluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of isonicotinamides
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme activity or receptor binding.
Medicine: Potential use as a drug candidate for treating diseases by inhibiting specific enzymes or receptors.
Industry: Possible applications in the development of new materials or chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves the reaction of 2,6-difluoroaniline with isonicotinoyl chloride in the presence of a base such as triethylamine. The intermediate product is then reacted with tetrahydrofuran-3-ol under suitable conditions to yield the final compound. The reaction conditions may include solvents like dichloromethane or acetonitrile and may require heating or the use of catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-difluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids or bases for substitution reactions. Reaction conditions may vary but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Mecanismo De Acción
The mechanism of action for N-(2,6-difluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2,6-difluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide include other isonicotinamide derivatives with different substituents on the phenyl ring or variations in the heterocyclic moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
N-(2,6-difluorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3/c17-12-2-1-3-13(18)15(12)20-16(21)10-4-6-19-14(8-10)23-11-5-7-22-9-11/h1-4,6,8,11H,5,7,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPLFCNZVZMPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
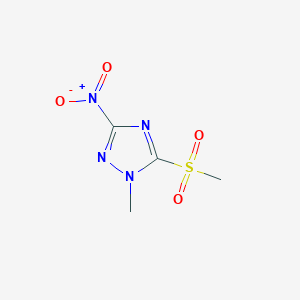
![6-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}quinoxaline](/img/structure/B2707166.png)
![(E)-methyl 4-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2707167.png)
![3-[4-(Ethanesulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2707170.png)

![N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2707175.png)
![2-({3-[(acetylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2707177.png)
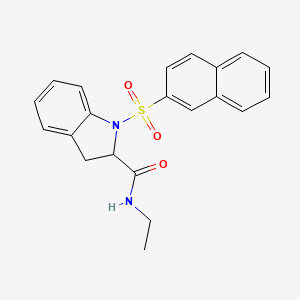
![3-(4-Formyl-2-methoxyphenoxy)-N-methyl-N-[(5-methyl-1,2-oxazol-3-YL)methyl]propanamide](/img/structure/B2707179.png)
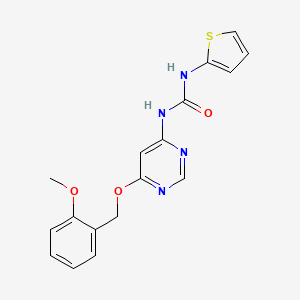

![1-[(4-Bromophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2707185.png)
![5-((3,4-Dimethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2707186.png)
